molecular formula C8H16N2O4S B6254957 tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate CAS No. 1375338-65-0

tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate

Cat. No.: B6254957
CAS No.: 1375338-65-0
M. Wt: 236.29 g/mol
InChI Key: ICPXJPOBWGEBNQ-UHFFFAOYSA-N
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Description

The compound tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is a heterocyclic molecule featuring a six-membered thiadiazinane ring system with two nitrogen atoms and one sulfur atom. The sulfur is oxidized to a sulfone group (1,1-dioxo), and the tert-butyl carbamate (Boc) group at position 5 acts as a protective group, commonly used in organic synthesis to stabilize amines . While the provided evidence lacks specific data on this compound, its structural features suggest applications in medicinal chemistry or as an intermediate in synthesizing bioactive molecules.

Properties

CAS No.

1375338-65-0

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

tert-butyl 1,1-dioxo-1,2,5-thiadiazinane-5-carboxylate

InChI

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-5-4-9-15(12,13)6-10/h9H,4-6H2,1-3H3

InChI Key

ICPXJPOBWGEBNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate typically involves the reaction of thiadiazine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate moiety, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents under an inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications allows researchers to design derivatives with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism by which tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thiadiazole vs. Thiadiazinane

The thiadiazinane ring in the target compound differs from five-membered thiadiazole derivatives (e.g., those synthesized in ). Thiadiazoles, such as the 1,4-benzodioxine-based thiadiazole-fused derivatives, exhibit planar aromaticity and are often synthesized via cyclization of thiosemicarbazides with carbonyl compounds under acidic conditions . In contrast, the six-membered thiadiazinane ring is non-aromatic and may adopt chair or boat conformations, influencing reactivity and stability. The sulfone group in the target compound enhances polarity compared to non-oxidized sulfur-containing analogues.

Protective Group Comparisons

The tert-butyl carbamate (Boc) group is widely used in peptide synthesis. Compared to other protective groups (e.g., benzyloxycarbonyl or Fmoc), the Boc group offers stability under basic conditions but requires acidic conditions for removal.

Bioactivity and Natural Product Context

highlights marine actinomycetes as sources of sulfur-containing heterocycles, such as salternamides.

Data Tables

Table 1: Key Structural Features of Comparable Compounds

Compound Ring System Functional Groups Synthetic Method (Reference)
Target Compound Thiadiazinane Sulfone, Boc Not specified in evidence
1,4-Benzodioxine-thiadiazole Thiadiazole Thioamide, Benzodioxine Cyclization with thiosemicarbazide
Salternamide E Macrolide Sulfur-containing side chain Marine actinomycete fermentation

Table 2: Protective Group Properties

Group Stability Removal Conditions Common Use
Boc Basic conditions Acid (e.g., TFA) Amine protection
Fmoc Acidic conditions Base (e.g., piperidine) Solid-phase synthesis

Biological Activity

Tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C9_{9}H14_{14}N2_{2}O4_{4}S
  • Molecular Weight : 230.28 g/mol
  • Functional Groups : Contains a dioxo group and a thiadiazine ring which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. This is particularly relevant in the context of cancer and inflammatory diseases.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. A notable study demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Caspase activation
A549 (Lung)18Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It exhibited significant inhibitory effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be promising, indicating its potential as a lead compound for developing new antibiotics.

Case Studies and Research Findings

  • Study on Anticancer Effects : A research team reported that this compound significantly reduced tumor growth in xenograft models. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor progression.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated comparable or superior activity against resistant strains of bacteria. This positions it as a candidate for further development in treating infections caused by multidrug-resistant organisms.
  • Toxicity Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its pharmacokinetics and long-term safety.

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